N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide
Description
N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-2-3-4-5-10-13(17)16-21(18,19)14-15-11-8-6-7-9-12(11)20-14/h1,6-9H,3-5,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBXNPHCTATWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide typically involves the reaction of 1,3-benzothiazole with appropriate sulfonylating agents and alkynylating agents. One common method involves the use of sulfonyl chlorides and alkynes in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to result from its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)methanesulfonamide: This compound has a similar benzothiazole core but differs in the sulfonyl group and alkynyl chain length.
N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide: This compound contains a nitro group, which imparts different chemical and biological properties.
Uniqueness
N-(1,3-benzothiazol-2-ylsulfonyl)hept-6-ynamide is unique due to its specific combination of a benzothiazole core with a sulfonyl group and an alkynyl chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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